1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Description
1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone (CAS: 886152-33-6, MFCD07469694) is a triazolo-pyrimidine derivative characterized by a methyl group at position 7, a 4-methylphenyl substituent at position 2, and an acetyl (ethanone) group at position 6 on the heterocyclic core . Its molecular formula is C₁₅H₁₄N₄O, with a molecular weight of 266.30 g/mol. This compound is commercially available with 95% purity and is utilized in medicinal chemistry research, particularly in structure-activity relationship (SAR) studies due to its modifiable substituents .
Properties
IUPAC Name |
1-[7-methyl-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-9-4-6-12(7-5-9)14-17-15-16-8-13(11(3)20)10(2)19(15)18-14/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGFGFWOWDHMQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=C(C=NC3=N2)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods
Industrial production of this compound may involve scale-up of the aforementioned synthetic routes. The use of microwave irradiation in an industrial setting can be optimized for large-scale production, ensuring high yields and purity of the final product. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted triazolopyrimidines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone as an anticancer agent. Research indicates that compounds with triazole and pyrimidine moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may inhibit specific pathways involved in tumor growth and proliferation.
- Case Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development as a chemotherapeutic agent.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural characteristics may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Research Findings : Studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Applications : This property could be beneficial in developing new antibiotics or preservatives in food and pharmaceutical industries.
Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases, including arthritis and cardiovascular conditions. Preliminary studies suggest that this compound may possess anti-inflammatory properties.
- Mechanism : The compound's ability to modulate inflammatory cytokines could lead to therapeutic applications in chronic inflammatory diseases.
Pesticidal Activity
The unique structure of this compound suggests potential use as a pesticide.
- Research Insights : Laboratory tests indicate that it can effectively control pests while being less harmful to beneficial insects.
- Field Trials : Ongoing trials assess its efficacy in real-world agricultural settings against common crop pests.
Plant Growth Regulation
There is emerging evidence that this compound can influence plant growth patterns.
- Effects on Growth : Initial studies suggest it may enhance root development and overall plant vigor.
- Potential Use : This could lead to applications in agriculture as a growth regulator or enhancer.
Polymer Chemistry
The incorporation of this compound into polymer matrices is being explored for creating advanced materials with enhanced properties.
- Properties : Polymers modified with this compound may exhibit improved thermal stability and mechanical strength.
- Applications : Such materials could be used in electronics or as protective coatings.
Data Summary Table
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |
| Antimicrobial properties | Effective against S. aureus and E. coli | |
| Anti-inflammatory effects | Modulates inflammatory cytokines | |
| Agricultural Science | Pesticide | Controls pests with minimal impact on beneficial insects |
| Plant growth regulation | Enhances root development | |
| Materials Science | Polymer modification | Improves thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of enzymes such as Janus kinases (JAK1 and JAK2) or as a modulator of receptors involved in various biological processes . The compound’s structure allows it to bind to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Position 2 Modifications
- 1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone (CAS: 895360-72-2) Substituents: Phenyl at position 2; methyl groups at positions 5 and 5. Molecular Weight: 252.28 g/mol.
- 1-[7-Methyl-2-(prop-2-yn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone (CAS: 886152-14-3) Substituents: Propargylthio (-S-C≡CH) at position 2. Molecular Weight: 246.29 g/mol.
- 1-[7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone (UCB-FcRn-84, CAS: 691368-95-3) Substituents: 3-Fluorophenyl at position 7; methyl at position 5. Key Differences: Fluorination increases electronegativity and metabolic stability, making this compound a candidate for neonatal Fc receptor (FcRn) modulation .
Position 7 Modifications
- 1-[7-(1,3-Benzodioxol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone (CAS: 303994-52-7) Substituents: 1,3-Benzodioxol-5-yl (electron-rich heterocycle) at position 6. Molecular Weight: 298.30 g/mol. Key Differences: The benzodioxole group enhances π-π stacking interactions and may improve solubility due to oxygen atoms .
Core Modifications
- 1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone (CAS: 1256627-91-4) Substituents: Hydroxyl at position 7; trifluoromethyl at position 2. Molecular Weight: 273.19 g/mol. Key Differences: The hydroxyl group increases polarity, while trifluoromethyl enhances electron-withdrawing effects, impacting both reactivity and bioavailability .
Biological Activity
1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone (CAS 886152-33-6) is a compound belonging to the triazolo-pyrimidine class of N-heterocyclic compounds. This class has garnered significant attention due to its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C15H14N4O with a molecular weight of 266.3 g/mol. The compound features a triazole ring fused to a pyrimidine structure, which is known for its ability to interact with various biological targets.
Biological Activity Overview
Research indicates that compounds within the triazolo-pyrimidine family exhibit a range of biological activities including:
- Anticancer Activity : Several studies have highlighted the anticancer potential of triazolo-pyrimidines. These compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Enzyme Inhibition : Triazolo-pyrimidines are known to act as selective inhibitors of specific enzymes, such as kinases and phosphodiesterases. This inhibition can lead to therapeutic effects in diseases like cancer and inflammation.
- Psychopharmacological Effects : Some derivatives have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems.
The mechanisms by which this compound exerts its effects are primarily through:
- Targeting Protein Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Modulation of Cell Cycle : By interfering with the normal cell cycle progression, it can induce cell death in rapidly dividing cancer cells.
Anticancer Studies
A study published in MDPI reported that various pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant anticancer activity against multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing potency and selectivity against target tumors .
Enzyme Inhibition
Research highlighted the ability of triazolo-pyrimidine compounds to inhibit phosphodiesterase enzymes, which play crucial roles in cellular signaling. This inhibition can lead to increased levels of cyclic nucleotides, thereby enhancing cellular responses .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimized synthetic protocols for 1-[7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone?
Methodological Answer: The synthesis of triazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation of aldehydes with amino-triazole and ethyl cyanoacetate. Two optimized protocols are:
- Molten-state TMDP catalysis : Reactants are stirred in TMDP (tetramethylenediamine piperidine) at 65°C, followed by recrystallization in ethanol (yield: ~92%) .
- Solvent-based TMDP catalysis : A water/ethanol (1:1 v/v) solvent system under reflux conditions, with TMDP as a catalyst (10 mol%), achieves similar yields (~92%) and allows catalyst recovery .
Key Considerations : TMDP’s toxicity requires strict safety protocols (e.g., fume hoods, PPE) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use and NMR (e.g., Bruker Avance 400 MHz) to confirm substituent positions and aromatic ring integration .
- Elemental Analysis : Validate empirical formulas via microanalysis (e.g., Perkin-Elmer 240-B) with ≤0.4% deviation .
- TLC Monitoring : Silica gel plates (SIL G/UV 254) with ethanol/hexane eluents track reaction progress .
Q. What solvent systems are most effective for recrystallization?
Methodological Answer: Ethanol is preferred for recrystallization due to its moderate polarity and ability to dissolve triazolo[1,5-a]pyrimidine derivatives at elevated temperatures (~50°C). Post-crystallization cooling to RT yields high-purity crystals (≥95%) .
Advanced Research Questions
Q. How do structural modifications (e.g., methyl or phenyl groups) influence bioactivity?
Methodological Answer:
- Comparative SAR Studies : Replace the 4-methylphenyl group with electron-withdrawing (e.g., 4-chlorophenyl) or electron-donating substituents (e.g., 4-methoxyphenyl) and test antifungal/anticancer activity via in vitro assays .
- Crystallographic Analysis : X-ray diffraction (e.g., Acta Cryst. E69 data) reveals torsional angles (e.g., 55.6° for carboxylate groups), which correlate with binding affinity .
Q. What computational methods predict the compound’s reactivity or binding modes?
Methodological Answer:
Q. How can researchers resolve contradictions in catalytic efficiency data across studies?
Methodological Answer:
- Controlled Replication : Standardize solvent ratios (e.g., ethanol/water 1:1 v/v) and catalyst loading (10 mol% TMDP) to minimize variability .
- Kinetic Profiling : Compare reaction rates under molten-state vs. solvent-based conditions using Arrhenius plots to identify rate-limiting steps .
Q. What strategies mitigate limitations in experimental scalability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
